2-Anilino-6-carboxymethylbenzothiazole

Description

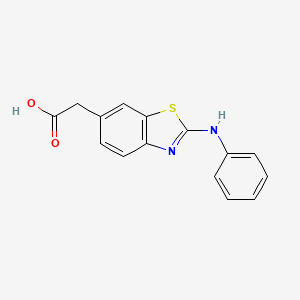

2-Anilino-6-carboxymethylbenzothiazole is a benzothiazole derivative characterized by an anilino (phenylamino) group at position 2 and a carboxymethyl group at position 6 of the benzothiazole ring. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused aromatic ring system, making them valuable in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C15H12N2O2S |

|---|---|

Molecular Weight |

284.3 g/mol |

IUPAC Name |

2-(2-anilino-1,3-benzothiazol-6-yl)acetic acid |

InChI |

InChI=1S/C15H12N2O2S/c18-14(19)9-10-6-7-12-13(8-10)20-15(17-12)16-11-4-2-1-3-5-11/h1-8H,9H2,(H,16,17)(H,18,19) |

InChI Key |

GACIBOVVMFYPRX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=C(S2)C=C(C=C3)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Benzothiazole Derivatives

The benzothiazole scaffold is highly modular, with substitutions dictating physicochemical and biological properties. Below is a comparative analysis of 2-Anilino-6-carboxymethylbenzothiazole and related compounds:

Table 1: Structural and Functional Comparison

Key Differences

The anilino group in the target compound introduces aromaticity and steric bulk, which may reduce metabolic degradation compared to simpler analogs like 2-aminobenzothiazole .

Safety and Handling: highlights strict protocols for 2-aminobenzothiazole, including respiratory protection and immediate decontamination after exposure.

Biological Activity: While 2-aminobenzothiazole is a known intermediate in dye synthesis, the carboxymethyl group in this compound could confer metal-chelating properties, making it relevant in catalysis or enzyme inhibition.

Research Findings and Limitations

- Thermal Stability: Benzothiazoles with electron-withdrawing groups (e.g., carboxymethyl) typically exhibit lower thermal stability, as noted in for 2-aminobenzothiazole’s decomposition risks .

- Environmental Impact: The carboxymethyl group may increase biodegradability compared to non-polar derivatives like 2-mercaptobenzothiazole, which is persistent in aquatic systems.

Notes on Evidence Utilization

The provided evidence (Safety Data Sheet for 2-aminobenzothiazole) offers foundational safety and handling insights but lacks direct data on this compound. Structural analogs suggest trends in solubility, reactivity, and hazards, but experimental validation is required for precise comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.